2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride
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Overview
Description
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a morpholine ring, an ethyl linker, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 2-methoxyphenyl isocyanate in an appropriate solvent such as dichloromethane.
- Adding 2-(4-morpholinyl)ethanol to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Isolating the product by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)ethyl 2-bromoisobutyrate: Used as an ATRP initiator and has similar morpholine functionality.
4-Methoxyphenyl [2-(carbamoyloxy)ethyl]carbamate: Shares the methoxyphenyl and carbamate groups but differs in the linker and additional functional groups.
Uniqueness
2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112922-83-5 |
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Molecular Formula |
C14H21ClN2O4 |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-18-13-5-3-2-4-12(13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H |
InChI Key |
BNHCDPNEAJWBRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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